![molecular formula C14H16N2O3 B3811365 3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole](/img/structure/B3811365.png)
3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole
Overview
Description
3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole, also known as MO-5, is a chemical compound that has been studied extensively for its potential therapeutic applications. MO-5 is a member of the oxadiazole family, which is known for its diverse pharmacological properties. In
Mechanism of Action
The mechanism of action of 3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation. 3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the inflammatory response. 3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, 3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole has been found to have antibacterial and antifungal activity against various pathogens.
Advantages and Limitations for Lab Experiments
3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One advantage is that it has been shown to have a wide range of pharmacological properties, making it a potentially useful compound for the treatment of various diseases. Another advantage is that it can be synthesized relatively easily and inexpensively. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on 3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole. One area of research could focus on optimizing its therapeutic potential by further elucidating its mechanism of action. Another area of research could focus on developing derivatives of 3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole with improved pharmacological properties. Additionally, more research is needed to determine its safety and efficacy in vivo, which could lead to its development as a potential therapeutic agent for various diseases.
Scientific Research Applications
3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. 3-(2-methoxy-5-methylphenyl)-5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazole has also demonstrated antibacterial and antifungal activity against various pathogens.
properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-5-6-11(17-2)10(8-9)13-15-14(19-16-13)12-4-3-7-18-12/h5-6,8,12H,3-4,7H2,1-2H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIPJAOMJFHDN-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NOC(=N2)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)C2=NOC(=N2)[C@H]3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.